5-Chlorothiophene-2-carbohydrazide
Overview
Description
5-Chlorothiophene-2-carbohydrazide is a thiophene derivative1.
Synthesis Analysis
The synthesis of 5-Chlorothiophene-2-carbohydrazide involves a one-pot method where a chlorinated reagent is introduced into 2-thiophenecarboxaldehyde for heat preservation reaction2. Another method involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C3.
Molecular Structure Analysis
The molecular structure of 5-Chlorothiophene-2-carbohydrazide is represented by the linear formula C5H5ClN2OS45.
Chemical Reactions Analysis
Thiophene-2-carbohydrazide, a novel small-molecule amide tautomer, has been synthesized with an acceptable yield under microwave radiation (MW) conditions6. The amide imidic thiophene-2-carbohydrazide prototropic tautomerization via single proton intramigration was computed using the DFT B3LYP/6-311G (d,p) level of theory6.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chlorothiophene-2-carbohydrazide are not fully detailed in the search results. However, it is known that the compound is a solid with a molecular weight of 176.6289.
Scientific Research Applications
Synthesis and Biological Activity
5-Chlorothiophene-2-carbohydrazide and its derivatives have been extensively studied in the synthesis of various heterocyclic compounds. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride reacted with hydrazine hydrate to yield carbohydrazide. This compound was further used to synthesize thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles. These synthesized compounds were evaluated for their antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of derivatives of 5-Chlorothiophene-2-carbohydrazide. For example, compounds synthesized from this chemical showed significant antibacterial activity against various pathogens. The structural confirmation of these compounds was supported by spectral data, highlighting their potential in antimicrobial research (Naganagowda & Petsom, 2011).
Corrosion Inhibition
Research has also explored the use of 5-Chlorothiophene-2-carbohydrazide derivatives as corrosion inhibitors. A study demonstrated the inhibitive action of 3-chloro-1-benzothiophene-2-carbohydrazide on the corrosion behavior of aluminum alloys in acidic medium. This research suggests its potential as an effective corrosion inhibitor (Kini et al., 2011).
Antifungal Agents in Agriculture
Novel 1,3,4-Oxadiazole-2-Carbohydrazides, derived from 5-Chlorothiophene-2-carbohydrazide, have been reported as prospective agricultural antifungal agents. These compounds exhibited extreme bioactivity against various fungi and oomycetes, offering potential as alternatives to current SDH inhibitors used against plant microbial infections (Wu et al., 2019).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of heterocyclic compounds with potential biological activities. Various derivatives have been synthesized and characterized, demonstrating moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chlorothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBELBQWDRLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374072 | |
Record name | 5-chlorothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-carbohydrazide | |
CAS RN |
351983-31-8 | |
Record name | 5-chlorothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorothiophene-2-carboxylic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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